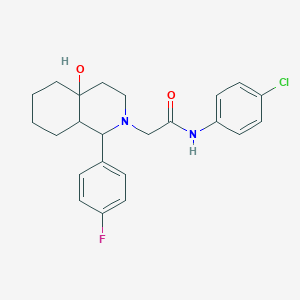

C23H26ClFN2O2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26ClFN2O2 |

|---|---|

Molecular Weight |

416.9 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetamide |

InChI |

InChI=1S/C23H26ClFN2O2/c24-17-6-10-19(11-7-17)26-21(28)15-27-14-13-23(29)12-2-1-3-20(23)22(27)16-4-8-18(25)9-5-16/h4-11,20,22,29H,1-3,12-15H2,(H,26,28) |

InChI Key |

ARYCMISIZKOYJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of C23h26clfn2o2

Strategies for the Synthesis of C23H26ClFN2O2

The synthesis of Flutazolam, a 1,4-benzodiazepine (B1214927), typically involves the condensation of an o-phenylenediamine (B120857) derivative with a γ-ketoester to form the characteristic seven-membered diazepine (B8756704) ring. A common starting point for Flutazolam synthesis is the preparation of a 2-aminobenzophenone (B122507) precursor. wum.edu.pl Specifically, the reaction of 2-amino-5-chloro-N-(2-fluorophenyl)aniline with a suitable γ-ketoester leads to the formation of the Flutazolam core structure.

Key synthetic steps can be summarized as:

Friedel-Crafts Acylation: This method is often employed to form the initial benzophenone (B1666685) intermediate.

Cyclization: The formation of the benzodiazepine (B76468) ring is a crucial step, achieved through cyclization reactions. smolecule.com

Functionalization: Introduction of the chloro and fluoro substituents at specific positions on the benzodiazepine ring, as well as the addition of hydroxyl groups, completes the molecular structure. smolecule.com

Modern approaches to improve the efficiency of these synthetic strategies include the use of solvent-free conditions or microwave-assisted methods, which have been shown to increase yields to over 80% and significantly reduce reaction times.

Analog Design Principles and Methodologies for this compound Derivatives

The design of Flutazolam analogs is guided by principles aimed at modifying its physicochemical and pharmacological properties. These strategies often involve bioisosteric replacement and various structural modifications.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to enhance the compound's activity or metabolic stability. drughunter.com In the context of benzodiazepines like Flutazolam, this can involve several modifications:

Halogen Substitution: The chlorine and fluorine atoms on the Flutazolam molecule are critical for its activity. Replacing these with other halogens (e.g., bromine) or other electron-withdrawing groups can modulate the compound's potency and receptor affinity. axisfortox.comnih.gov For instance, the pentafluorosulfanyl (SF5) group has been explored as a bioisosteric replacement for the chloro-group in diazepam, a related benzodiazepine. researchgate.net

Heterocyclic Ring Replacement: The benzodiazepine core itself can be a target for bioisosteric replacement. Replacing the benzene (B151609) ring with a thiophene (B33073) ring, for example, results in a thienodiazepine, a class that includes drugs like etizolam. service.gov.uk The amide moiety within the benzodiazepine structure can also be replaced with heterocyclic rings like triazoles, oxadiazoles, or oxazoles to improve metabolic stability. drughunter.com For instance, replacing the nitrogen at position 1 of the diazepine ring with sulfur forms a benzothiazepine, which may have enhanced central nervous system penetration. researchgate.net

Table 1: Potential Bioisosteric Replacements in Flutazolam Analogs

| Original Functional Group | Potential Bioisostere | Rationale |

| Chloro (Cl) | Bromo (Br), Nitro (NO2), Pentafluorosulfanyl (SF5) | Modify electronic properties and receptor binding affinity. axisfortox.comnih.govresearchgate.net |

| Fluoro (F) | Other Halogens | Alter lipophilicity and metabolic stability. u-tokyo.ac.jp |

| Benzene Ring | Thiophene, Pyridine (B92270) | Create novel heterocyclic systems with potentially different pharmacological profiles. service.gov.ukqeios.com |

| Amide Moiety | Triazole, Oxadiazole | Enhance metabolic stability and hydrogen bonding capabilities. drughunter.com |

Structural Modification Approaches

Beyond bioisosterism, other structural modifications are employed to create Flutazolam derivatives with altered properties. These include:

Homologation: The extension of alkyl chains, such as the N-hydroxyethyl group in Flutazolam, can influence the compound's lipophilicity and duration of action.

Ring System Modifications: Fusing additional rings to the benzodiazepine scaffold can create more rigid structures with potentially higher receptor selectivity. For example, the addition of a triazole ring to the diazepine nucleus is a common modification in designer benzodiazepines. myadlm.orgnih.gov

Isomerism: The spatial arrangement of substituents on the Flutazolam molecule is crucial for its activity. Creating and testing different positional isomers, where the chloro and fluoro groups are moved to different positions on the aromatic rings, can lead to the discovery of compounds with novel properties. researchgate.net

Racemic Switches and Enantiomeric Purity in this compound Research

Flutazolam possesses a chiral center, meaning it exists as a pair of enantiomers (R- and S-isomers). The biological activity of chiral drugs often resides in one enantiomer, while the other may be less active or contribute to undesirable side effects. nih.gov The process of developing a single enantiomer from a previously marketed racemic mixture is known as a "chiral switch". mdpi.comnps.org.au

For Flutazolam, the (S)-enantiomer is considered critical for its binding affinity to GABA-A receptors. Therefore, research efforts may focus on the stereoselective synthesis of the (S)-isomer to produce a more potent and potentially safer therapeutic agent.

The enantiomeric purity of Flutazolam is a critical quality attribute and can be determined using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. cat-online.comchiraltech.com The resolution of racemic Flutazolam can be achieved through methods like fractional crystallization using a chiral resolving agent, such as dibenzoyl-L-tartaric acid.

Table 2: Comparison of Racemic and Enantiomerically Pure Drugs

| Characteristic | Racemic Mixture | Single Enantiomer (Eutomer) |

| Composition | 50:50 mixture of two enantiomers. nih.gov | A single, active enantiomer. mdpi.com |

| Pharmacological Profile | May have a complex profile due to the different activities of each enantiomer. nih.gov | Simpler and more selective pharmacological profile. mdpi.com |

| Therapeutic Index | May be lower due to the presence of an inactive or toxic isomer. | Potentially improved therapeutic index. nps.org.au |

| Pharmacokinetics | Can exhibit complex pharmacokinetics if the enantiomers are metabolized at different rates. | Simpler and more predictable pharmacokinetics. mdpi.com |

Optimization of Synthetic Pathways for this compound and its Analogs

The optimization of synthetic pathways for Flutazolam and its analogs is crucial for improving yield, reducing costs, and ensuring the quality of the final product. Key areas of optimization include:

Catalyst Selection: The use of efficient catalysts, such as pyridine for acid scavenging during acylation steps, can improve reaction rates and yields.

Enzymatic Resolution: For the production of enantiomerically pure Flutazolam, enzymatic resolution using immobilized lipases offers a highly efficient method to separate racemic intermediates, often achieving high enantiomeric excess.

Analytical Characterization: Robust analytical methods are essential for quality control throughout the synthetic process. Techniques like HPLC for purity assessment, X-ray diffraction for confirming crystal structure, and tandem mass spectrometry (MS/MS) for fragmentation analysis are critical for ensuring the identity and quality of the synthesized compound.

Table 3: Enzymatic Resolution Conditions for Benzodiazepine Intermediates

| Enzyme Source | Substrate | Solvent | Enantiomeric Excess (ee) (%) | Yield (%) |

| Candida antarctica B | Hydroxyethyl intermediate | iPr2O | 99.2 | 85 |

| Pseudomonas cepacia | Chlorinated precursor | MTBE | 98.5 | 78 |

Data adapted from a general description of enzymatic resolution for benzodiazepine intermediates.

Molecular Interactions and Mechanistic Elucidation of C23h26clfn2o2

Structure-Activity Relationship (SAR) Studies of C23H26ClFN2O2 and its Analogs

The biological activity of Ethyl loflazepate is intrinsically linked to its molecular architecture. SAR studies, which investigate how a chemical's structure relates to its activity, are crucial for understanding its function and that of related benzodiazepine (B76468) analogs.

The core of Ethyl loflazepate is a 1,4-benzodiazepine (B1214927) structure, which consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. ub.eduwikipedia.org SAR studies on the benzodiazepine class demonstrate that specific substitutions on this core structure are critical for activity. academicjournals.org Quantitative structure-activity relationship (QSAR) analyses show that properties such as lipophilicity (the ability to dissolve in fats or lipids) and the spatial arrangement of chemical groups significantly influence how these compounds bind to their receptors. academicjournals.orgnih.gov

Ethyl loflazepate and its metabolites exhibit the typical pharmacological profile of benzodiazepines. nih.govnih.gov However, its design as a prodrug leads to a dissociation of certain effects compared to other benzodiazepines like diazepam. For instance, in rat models, the threshold anxiolytic dose for Ethyl loflazepate was found to be lower than its sedative dose, a separation of effects that is less pronounced with diazepam. nih.govresearchgate.net

| Compound | Threshold Anxiolytic Dose (mg/kg i.p.) | Threshold Sedative Dose (mg/kg i.p.) |

|---|---|---|

| Ethyl loflazepate | 1 nih.govresearchgate.net | 16 nih.govresearchgate.net |

| Diazepam | 2 nih.govresearchgate.net | 8 nih.govresearchgate.net |

Several functional groups on the Ethyl loflazepate molecule are critical determinants of its biological profile:

Ethyl Ester Group (at C3 position): This group is key to Ethyl loflazepate's identity as a prodrug. wikipedia.org The parent compound itself has a low affinity for its target receptor. nih.gov It is metabolically hydrolyzed in the body to its primary active metabolite, descarboxyloflazepate, which is responsible for the majority of its pharmacological effects. wikipedia.orgsmolecule.com

Chlorine Atom (at C7 position): The presence of an electron-withdrawing group, such as chlorine, at the 7-position of the benzodiazepine ring is a well-established requirement for high potency in this class of compounds. mdpi.com

2-Fluorophenyl Group (at C5 position): This phenyl ring is a common feature in active benzodiazepines. The fluorine substitution on this ring can enhance stability against metabolic degradation and influence the compound's binding profile. solubilityofthings.com

Keto Group (at C2 position): A carbonyl (keto) group at the 2-position is generally considered important for the binding activity of benzodiazepines. slideshare.net

Molecular Mechanism of Action of this compound

Pimozide, an antipsychotic of the diphenylbutylpiperidine class, primarily functions by blocking dopaminergic receptors in the central nervous system. wikidoc.orgfda.gov While its precise mechanism is not fully established, its therapeutic effects are largely attributed to this dopamine-blocking activity. wikidoc.orgfda.gov Secondary changes in dopamine (B1211576) metabolism and function following receptor blockade may also play a role. wikidoc.orgfda.govdrugs.com

Elucidation of Cellular and Subcellular Pathways

Recent research has uncovered that Pimozide's effects extend beyond dopamine receptor antagonism, implicating it in the modulation of several key cellular signaling pathways. In cancer cell studies, Pimozide has been shown to disrupt the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. ijbs.com It reduces the transcriptional activity of β-catenin and the expression of its downstream target, Epithelial Cell Adhesion Molecule (EpCAM). ijbs.com

Furthermore, Pimozide has been found to inhibit the RAF/ERK signaling pathway. nih.govnih.gov It down-regulates the phosphorylation of key components like RAF1 and ERK 1/2. nih.govtandfonline.com Another significant pathway affected by Pimozide is the STAT3 signaling pathway. mdpi.comoncotarget.comspandidos-publications.com The compound suppresses the phosphorylation and activation of STAT3, a transcription factor involved in cell growth and survival. mdpi.comoncotarget.com In some cancer models, Pimozide has also been observed to inhibit the PI3K/AKT/MDM2 signaling pathway. researchgate.net

Modulation of Specific Biological Processes (e.g., Cell Cycle, Apoptosis)

Pimozide demonstrates significant effects on fundamental biological processes such as the cell cycle and apoptosis, particularly in preclinical cancer models.

Cell Cycle Arrest: Pimozide has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines, including hepatocellular carcinoma (HCC), prostate cancer, and osteosarcoma. oncotarget.comspandidos-publications.comresearchgate.netspandidos-publications.com This arrest is associated with the modulation of key cell cycle regulatory proteins. For instance, treatment with Pimozide leads to decreased expression of Cyclin D1, CDK2, and CDK6, and reduced phosphorylation of the retinoblastoma protein (p-Rb). researchgate.netspandidos-publications.com Concurrently, it increases the levels of cell cycle inhibitors like p21 and p27. oncotarget.comspandidos-publications.comspandidos-publications.com In some instances, such as in highly drug-resistant cancer cells, Pimozide can induce G2 phase arrest. iiarjournals.org

Apoptosis Induction: Pimozide actively promotes apoptosis, or programmed cell death, in various cancer cells. mdpi.comoncotarget.com This is evidenced by an increase in the cleavage of caspase-3 and PARP, key executioners of apoptosis. mdpi.comresearchgate.net The pro-apoptotic effects are further mediated by the regulation of the Bcl-2 family of proteins; Pimozide down-regulates anti-apoptotic proteins like Bcl-2 and Mcl-1 while up-regulating the pro-apoptotic protein Bax. nih.govmdpi.com In breast cancer cells, Pimozide-induced apoptosis involves the cleavage of caspase-9. nih.gov

Autophagy: Pimozide also induces autophagy, a cellular degradation process. nih.govmdpi.com In brain tumor and breast cancer cells, the induction of autophagy, marked by the upregulation of LC3B, Beclin-1, and ATG5, appears to be a prerequisite for apoptosis. nih.govmdpi.com Blocking autophagy has been shown to impair the apoptosis-inducing effects of Pimozide. nih.govmdpi.com The mechanism for autophagy induction may involve the inhibition of Ca2+-dependent cleavage of ATG5 by calpain or the upregulation of cAMP. nih.govcell-stress.com

Enzymatic Inhibition or Activation Mechanisms

Pimozide's mechanism involves the inhibition of several key enzymes, which contributes to its pharmacological effects. It is a known inhibitor of the STAT3 and STAT5 signaling pathways, reducing the tyrosine phosphorylation of these transcription factors. mdpi.commedchemexpress.comselleckchem.com This inhibition leads to the decreased expression of their target genes. medchemexpress.com

The compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically by CYP3A4, CYP1A2, and CYP2D6. wikidoc.orgdrugs.come-lactancia.org Consequently, potent inhibitors of these enzymes can significantly increase plasma levels of Pimozide. e-lactancia.orghres.ca For example, ketoconazole, a strong CYP3A4 inhibitor, markedly inhibits Pimozide metabolism. nih.gov In contrast, selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875) and sertraline (B1200038) are weak inhibitors of its metabolism. nih.gov Pimozide also acts as an inhibitor of the voltage-gated potassium channel KCNH2 (hERG), which may be responsible for some of its cardiac effects. wikipedia.orgdrugbank.com

Receptor Agonism/Antagonism

Pimozide functions as an antagonist at several neurotransmitter receptors. patsnap.com Its primary action is the potent blockade of dopamine D2-like receptors. drugbank.compatsnap.com It exhibits high affinity for dopamine D2, D3, and D4 receptors, with significantly lower affinity for the D1 receptor. medchemexpress.comwikipedia.orgcaymanchem.com This antagonism of D2 receptors is believed to be the main driver of its therapeutic effects in conditions like schizophrenia and Tourette's syndrome. wikipedia.orgpatsnap.com

Beyond dopamine receptors, Pimozide also shows affinity for and antagonizes other receptors, although generally to a lesser extent. wikipedia.org It binds to serotonin receptors, notably acting as an antagonist at 5-HT7 and, with lower affinity, at 5-HT1A and 5-HT2A receptors. medchemexpress.comwikipedia.org It also has an affinity for the α1-adrenergic receptor. medchemexpress.comselleckchem.com

| Receptor/Target | Action | Affinity (Ki, nM) | Reference |

| Dopamine D2 | Antagonist | 0.33 - 3.0 | medchemexpress.comselleckchem.comwikipedia.org |

| Dopamine D3 | Antagonist | 0.25 - 2.5 | medchemexpress.comwikipedia.orgcaymanchem.com |

| Dopamine D4 | Antagonist | 1.8 | wikipedia.orgcaymanchem.com |

| Dopamine D1 | Antagonist | >10,000 | medchemexpress.comwikipedia.org |

| 5-HT7 | Antagonist | 0.5 | |

| 5-HT2A | Antagonist | 48.4 | wikipedia.org |

| 5-HT1A | Antagonist | 310 - 650 | medchemexpress.comwikipedia.org |

| α1-Adrenoceptor | Antagonist | 39 | medchemexpress.comselleckchem.com |

| hERG (KCNH2) | Inhibitor | - | wikipedia.orgdrugbank.com |

Preclinical Pharmacodynamics of this compound

The preclinical pharmacodynamics of Pimozide reveal complex interactions at the cellular level, particularly concerning its movement across cell membranes.

Cellular Pharmacological Behavior and Transport Mechanisms (e.g., Passive Diffusion, Active Transport, Active Efflux)

Pimozide's cellular transport is influenced by active efflux pumps. It has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter that actively pumps substrates out of cells. plos.org Inhibition of P-gp can enhance the gastrointestinal absorption of Pimozide, leading to increased blood concentrations. plos.org

In the context of multidrug resistance in bacteria, Pimozide has been shown to inhibit the AcrAB-TolC efflux pump in Escherichia coli and the NorA efflux pump in Staphylococcus aureus. nih.govfrontiersin.orgfrontiersin.org This inhibition can restore susceptibility to certain antimicrobial agents by preventing their extrusion from the bacterial cell. nih.govasm.org For instance, in E. coli, Pimozide fully inhibited the AcrAB-TolC pump at a concentration of 100 µM. nih.gov This suggests that Pimozide can act as an efflux pump inhibitor (EPI), a property being explored to combat antibiotic resistance. nih.govfrontiersin.org

Intracellular Accumulation and Subcellular Distribution

The study of a compound's intracellular accumulation and subcellular distribution is crucial to understanding its mechanism of action and potential off-target effects. This involves quantifying the extent to which the compound enters the cell and identifying the specific organelles or compartments where it localizes.

Research in this area for a compound like this compound would typically involve methodologies such as high-content imaging with fluorescently-labeled analogs or radiolabeling studies followed by subcellular fractionation. These techniques allow researchers to determine the concentration of the compound in the cytoplasm versus specific organelles like the mitochondria, endoplasmic reticulum, or the nucleus. bldpharm.comamazonaws.combldpharm.com

However, no published studies were found that specifically detail the intracellular accumulation or the subcellular distribution profile of 4'-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone hydrochloride. Without such research, it is not possible to provide data on its concentration within cellular compartments or its localization patterns.

In Vitro Cellular Assays for Pharmacodynamic Assessment

Pharmacodynamic assessment through in vitro cellular assays is a fundamental step in characterizing a new chemical entity. bldpharm.comgoogle.com These assays are designed to measure the biological effect of the compound on cultured cells, providing insight into its potency, efficacy, and mechanism of action at a cellular level.

For a compound with the structure of this compound, which resembles atypical antipsychotics, a panel of in vitro cellular assays would typically be employed to assess its activity at various G-protein coupled receptors (GPCRs), ion channels, and transporters. bldpharm.com This could include:

Receptor Binding Assays: To determine the affinity of the compound for specific target receptors.

Second Messenger Assays: To measure the functional consequence of receptor binding, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.

High-Content Screening (HCS): To visualize and quantify multiple cellular parameters simultaneously, such as changes in cell morphology, protein translocation, or cytotoxicity.

Cell Viability and Cytotoxicity Assays: To determine the compound's effect on cell health and identify potential toxic liabilities.

Despite the likelihood that such assays were performed during the initial investigation of this compound, the specific results and detailed findings from these in vitro cellular pharmacodynamic assessments for this compound have not been published in the scientific literature. Therefore, no data tables on its specific cellular activities can be provided.

Compound Names

| Chemical Formula | IUPAC Name |

| This compound | 4'-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino[4,5-b]indol-3(2H)-yl)butyrophenone hydrochloride |

Computational and in Silico Studies of C23h26clfn2o2

Quantitative Structure-Activity Relationship (QSAR) Modeling for C23H26ClFN2O2

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. lifegenbio.com These models are instrumental in predicting the activity of new or untested compounds. neovarsity.org For triazole fungicides like Epoxiconazole, QSAR models have been developed primarily to predict their toxicological endpoints. cadaster.eunih.gov

Development of QSAR Models and Statistical Validation

The development of predictive QSAR models involves a series of steps, including data set preparation, descriptor calculation, variable selection, model building, and rigorous validation. nih.gov For fungicides, QSAR models have been developed to predict acute toxicity in various aquatic organisms such as algae, daphnia, and fish. cadaster.eu These models often employ statistical methods like Multiple Linear Regression (MLR) and more advanced machine learning algorithms, including Support Vector Machines (SVM) and Artificial Neural Networks (ANN), to capture complex, non-linear relationships between chemical structure and toxicity. nih.gov

Validation is a critical step to ensure the robustness and predictive capability of a QSAR model. researchgate.net This is typically achieved through internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. researchgate.netnih.gov Statistical metrics such as the coefficient of determination (R²), the cross-validated correlation coefficient (q² or r²cv), and the predictive R² (r²pred) for the external test set are used to assess the model's quality. nih.govijpsnonline.com A high q² value (typically > 0.5) is considered indicative of a robust model. nih.gov Furthermore, defining the model's applicability domain (AD) is crucial to ensure that predictions are reliable and made only for compounds that are similar to those used in the training set. nih.govmdpi.com

Table 1: Statistical Validation Parameters in QSAR Modeling

| Parameter | Description | Significance |

| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Indicates the goodness of fit of the model to the training data. |

| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal validation techniques like leave-one-out (LOO) cross-validation. nih.gov | A q² > 0.5 is generally considered to indicate a model with good predictive power. nih.gov |

| R²pred (Predictive R²) | Assesses the model's ability to predict the activity of an external set of compounds not used in model development. | Provides a measure of the model's external predictability and robustness. ijpsnonline.com |

| Applicability Domain (AD) | The chemical space of structures for which the model is expected to make reliable predictions. nih.gov | Ensures that the model is not used for compounds for which it cannot provide trustworthy predictions. nih.govmdpi.com |

Molecular Descriptors and Their Contribution to Activity Prediction

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.net These descriptors can be categorized based on their dimensionality, from 0D (e.g., molecular weight) to 1D (e.g., counts of functional groups), 2D (e.g., topological indices), and 3D (e.g., steric or electrostatic fields). nih.govresearchgate.net The selection of relevant descriptors is a key step in QSAR model development, often accomplished using techniques like genetic algorithms (GA) which can identify the most influential descriptors related to the biological activity being studied. nih.gov

In studies of Sterol Biosynthesis Inhibitor (SBI) fungicides, a class that includes Epoxiconazole, various descriptors have been employed to model acute toxicity. nih.gov These descriptors capture constitutional, topological, and quantum-chemical features of the molecules. The goal is to find correlations where specific structural features, as quantified by the descriptors, lead to an increase or decrease in the predicted activity. researchgate.net Machine learning approaches can leverage these descriptors to predict a wide range of molecular properties. escholarship.org

Table 2: Examples of Molecular Descriptors Used in Fungicide QSAR Studies

| Descriptor Type | Example Descriptor | Information Encoded | Potential Contribution to Activity Prediction |

| 0D/1D Descriptors | Molecular Weight (MW) | The mass of the molecule. | Can relate to the size and transport properties of the molecule. |

| 0D/1D Descriptors | Number of H-bond acceptors/donors | The capacity for hydrogen bonding. | Influences interactions with biological targets and solubility. |

| 2D Descriptors | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Relates to membrane permeability and transport. |

| 3D Descriptors | Steric Fields | The three-dimensional shape and size of the molecule. | Crucial for how the molecule fits into a receptor's binding site. |

| 3D Descriptors | Electrostatic Fields | The distribution of charge within the molecule. | Governs electrostatic interactions with the target protein. |

3D-QSAR Methodologies

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods extend traditional QSAR by considering the 3D properties of molecules. neovarsity.org These techniques are particularly useful for understanding the spatial requirements for a ligand to interact with its receptor. The two most prominent 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). neovarsity.orgrsc.org

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these field values with their biological activities. neovarsity.org This provides a 3D map that highlights regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. cresset-group.com

CoMSIA is similar to CoMFA but includes additional descriptor fields, such as hydrophobicity, and hydrogen bond donor and acceptor properties, providing a more comprehensive analysis of the structure-activity relationship. neovarsity.orgijpsnonline.com

A 3D-QSAR study has been conducted on the enantiomers of Epoxiconazole to understand their bioactivity. researchgate.net By applying CoMFA and CoMSIA, models with good predictability were developed, indicating that such methods can successfully rationalize the bioactivities of these inhibitors. researchgate.net The resulting models suggested that hydrophobic groups at certain positions would be favored for activity. researchgate.net

Molecular Docking and Molecular Dynamics Simulations of this compound

Molecular docking is a computational method that predicts the preferred orientation (pose) of a ligand when bound to a receptor, typically a protein. wikipedia.org This technique is widely used in structure-based drug design to understand ligand-receptor interactions at the atomic level. mdpi.com For Epoxiconazole, molecular docking studies have been crucial in elucidating its mechanism of action, which involves the inhibition of the enzyme lanosterol-C14-demethylase (CYP51). nih.govapsnet.orgresearchgate.net

Prediction of Ligand-Receptor Interactions and Binding Poses

Docking simulations predict how Epoxiconazole fits into the binding pocket of its target enzyme, CYP51. nih.govapsnet.org These studies confirm that Epoxiconazole can bind effectively within the CYP51 active site. nih.gov The simulations reveal specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.netmdpi.com For instance, studies on the interaction of conazole pesticides with serum albumins have shown that hydrogen bonds and van der Waals interactions are the main driving forces for binding. mdpi.com The analysis of binding poses can be visualized in 2D and 3D, showing the precise orientation of the ligand and the amino acid residues of the protein that are involved in the interaction. researchgate.net

Beyond its primary target, the interaction of Epoxiconazole with other proteins, such as human and bovine serum albumin, has also been investigated using molecular docking. researchgate.netmdpi.com These studies identified that the compound binds to specific sites on these transport proteins, which is relevant for its distribution and bioavailability. researchgate.net

Table 3: Predicted Interactions of Epoxiconazole with Biological Targets

| Target Protein | Predicted Binding Site/Region | Key Interacting Residues (Example) | Types of Interactions | Reference |

| CYP51 | Active Site Binding Pocket | Y126F (mutation analysis) | Not specified in detail in abstracts | nih.govapsnet.org |

| Human Serum Albumin (HSA) | Sudlow site I | Not specified in detail in abstracts | Hydrogen bonds, van der Waals forces | researchgate.netmdpi.com |

| Bovine Serum Albumin (BSA) | Sudlow site I | Not specified in detail in abstracts | Hydrogen bonds, van der Waals forces | researchgate.netmdpi.com |

Binding Affinity Scoring Functions

A critical component of molecular docking is the scoring function, which is an algorithm used to estimate the binding affinity between the ligand and the receptor for a given pose. wikipedia.org The score helps to rank different ligands or different poses of the same ligand, with lower energy scores generally indicating more favorable binding. researchgate.netwikipedia.org Scoring functions can be based on physical principles (force-field based), empirical data (empirical scoring functions), or statistical analysis of known protein-ligand complexes (knowledge-based). nih.gov

In a molecular docking study of Epoxiconazole with the CYP51 protein, the binding affinity was calculated, resulting in a free energy of binding (ΔG) of -7.7 kcal/mol. nih.gov This negative value indicates a spontaneous and favorable binding process. The binding free energy is often used as a key criterion for evaluating the stability of the predicted binding between a ligand and its receptor. researchgate.net While many docking programs have their own unique scoring functions, the ultimate goal is to provide a fast and reasonably accurate estimation of binding affinity to guide further experimental work. nih.gov

Rigid, Flexible, and Induced Fit Docking Approaches

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The approach can be categorized based on the degree of flexibility considered for the ligand and the receptor. ijsrtjournal.comijpras.com

Rigid Docking: This is the simplest and fastest docking method. It treats both the ligand and the receptor as rigid bodies, meaning their internal geometries are fixed during the docking process. The search algorithm explores only the rotational and translational degrees of freedom of the ligand. While computationally efficient, this approach fails to account for the conformational changes that often occur upon binding, a phenomenon known as "induced fit." frontiersin.org

Flexible Docking: A more advanced approach where the ligand is treated as flexible, allowing its rotatable bonds to change conformation during the docking simulation. The receptor, however, is typically kept rigid. This method provides a more realistic representation of how a small molecule might adapt its shape to fit within a binding pocket. ijpras.com For a molecule like the butyrophenone (B1668137) analog, with its flexible butyrophenone chain and diazepane ring, flexible docking is crucial for identifying plausible binding poses within the complex topographies of dopamine (B1211576) and serotonin (B10506) receptors.

Induced Fit Docking (IFD): This is the most computationally intensive and realistic of the three approaches. IFD accounts for the flexibility of both the ligand and the receptor, specifically the amino acid side chains within the binding site. mdpi.com The process often involves an initial rigid or flexible docking stage, followed by a refinement step where the receptor's side chains are allowed to move to accommodate the ligand. nih.govijsrtjournal.com This is particularly important for GPCRs, which are known to be highly dynamic and can adopt multiple conformations to accommodate different ligands. nih.gov Applying IFD to the this compound compound would provide significant insights into the subtle structural adjustments the D2 or 5-HT2A receptors undergo to bind this specific analog.

| Docking Approach | Ligand Flexibility | Receptor Flexibility | Computational Cost | Key Application for this compound |

| Rigid Docking | No | No | Low | High-throughput virtual screening of large compound libraries. |

| Flexible Docking | Yes | No | Medium | Predicting the binding pose of the flexible butyrophenone analog. |

| Induced Fit Docking | Yes | Yes (Side Chains) | High | Accurately modeling the specific interactions and conformational changes of receptor residues upon ligand binding. ijpras.commdpi.com |

Conformational Adjustments and Binding Energy Calculations

The binding of a ligand to a receptor is a dynamic process involving mutual conformational adjustments. researchgate.net The butyrophenone analog, with its multiple rotatable bonds, can exist in numerous conformations. researchgate.net Theoretical methods are used to explore this conformational space and calculate the energy associated with binding.

Conformational analysis, often initiated through molecular dynamics, helps identify low-energy, stable conformations of the this compound compound. Upon binding, both the ligand and the receptor's binding site may adapt their shapes to maximize favorable interactions, a process that can be modeled using techniques like Induced Fit Docking. acs.org

Once a stable binding pose (a specific conformation of the ligand-receptor complex) is predicted, binding energy calculations are performed to quantify the affinity between the ligand and the protein. These calculations are crucial for ranking potential drug candidates and understanding the driving forces of the interaction. jchps.comwustl.edu Common methods include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This end-point method calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model. nih.gov It provides a good balance between accuracy and computational cost.

Free Energy Perturbation (FEP): A more rigorous and computationally expensive "alchemical" method that calculates the relative binding free energy between two similar ligands by computationally "morphing" one into the other. acs.org This method can achieve high accuracy (often within 1 kcal/mol of experimental values) and is used in lead optimization to predict the impact of small chemical modifications. researchgate.net

For the butyrophenone analog, these calculations would reveal how its affinity for various receptors (e.g., D2, D4, 5-HT2A) is driven by specific interactions and conformational states, thereby explaining its unique pharmacological profile. nih.gov

Molecular Dynamics Simulations for Binding Stability and Energetics

While docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, providing deeper insights into the stability of the interaction. researchgate.netresearchgate.net

An MD simulation begins with the docked complex of the this compound compound and its target receptor (e.g., a homology model of the D2 receptor). The system is placed in a simulated physiological environment, including a lipid bilayer for the transmembrane receptor and an explicit water solvent. researchgate.net The simulation then calculates the movements of every atom in the system over a period of nanoseconds to microseconds by solving Newton's equations of motion. nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and key receptor residues is monitored over time. A stable, low RMSD value for the ligand indicates that it remains securely in the binding pocket without significant drifting, thus validating the docking pose. plos.org

Interaction Analysis: MD trajectories allow for the analysis of specific interactions, such as hydrogen bonds and hydrophobic contacts, over time. This can reveal which interactions are transient and which are stable and critical for binding.

Binding Free Energy: Advanced MD-based methods can be used to calculate binding free energies, providing a dynamic and often more accurate assessment than static methods. frontiersin.org

For the this compound compound, MD simulations would confirm whether the poses predicted by docking are stable within the dynamic environment of receptors like D2 and 5-HT2A and would elucidate the energetic contributions of key residues to the binding event. core.ac.ukacs.org

Computer-Aided Drug Design (CADD) Principles Applied to this compound Analogs

Computer-Aided Drug Design (CADD) leverages computational methods to accelerate the discovery and optimization of new drugs. frontiersin.org The development of the this compound compound and its analogs is a clear application of CADD principles.

The primary design strategy was based on the concept of bioisosteric replacement. nih.gov The piperidine (B6355638) ring in haloperidol (B65202) was substituted with a diazepane ring. This modification was intended to create an analog with a potentially improved safety profile while maintaining or enhancing the desired multi-receptor binding profile characteristic of atypical antipsychotics. nih.govnih.gov

Further CADD applications for this series of compounds would involve:

Structure-Activity Relationship (SAR) Studies: By computationally analyzing a series of designed analogs, researchers can build models that correlate specific structural features with binding affinity at different receptors. For instance, modifying the substituents on the chlorophenyl ring or altering the length of the butyrophenone chain could be explored in silico to predict the impact on D2 versus 5-HT2A receptor affinity.

3D-QSAR (Quantitative Structure-Activity Relationship): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models that visualize the spatial regions where electrostatic, steric, and hydrophobic fields are favorable or unfavorable for activity. These models serve as a guide for designing new analogs with enhanced potency and selectivity.

Multi-target Drug Design: Atypical antipsychotics are effective precisely because they interact with multiple targets (e.g., D2, 5-HT2A, H1). nih.gov CADD allows for the simultaneous optimization of a compound's affinity for this desired panel of receptors while minimizing affinity for targets associated with adverse effects. nih.gov The known binding affinities of the this compound compound provide a rich dataset to inform such multi-parameter optimization efforts. nih.gov

The binding profile of the lead compound, this compound, demonstrates its interaction with multiple receptors, a hallmark of atypical antipsychotics.

| Receptor/Transporter | Binding Affinity Ki (nM) for this compound |

| Dopamine D2 | 34.5 |

| Dopamine D3 | 21.6 |

| Dopamine D4 | 9.7 |

| Serotonin 5-HT1A | 117 |

| Serotonin 5-HT2A | 23.6 |

| Serotonin 5-HT2C | 15.3 |

| Serotonin 5-HT6 | 32.1 |

| Serotonin 5-HT7 | 56.2 |

| Histamine H1 | 10.3 |

| Muscarinic M1 | >10,000 |

| NET (Norepinephrine Transporter) | 120 |

| DAT (Dopamine Transporter) | 398 |

| SERT (Serotonin Transporter) | 124 |

| Data sourced from Bioorganic & Medicinal Chemistry, 2008, 16(15), 7291-7301. nih.gov |

Preclinical Pharmacokinetic Investigations of C23h26clfn2o2: Adme Aspects

Absorption and Distribution Studies of C23H26ClFN2O2

Lofexidine is extensively absorbed after oral administration, with peak plasma concentrations typically observed between 2 to 5 hours in preclinical and clinical settings. drugbank.comnih.gov Preclinical data indicate that it is widely distributed throughout the body. fda.gov

In Vitro Permeability Assays (e.g., CACO-2 cells)

While specific preclinical data from Caco-2 cell permeability assays for Lofexidine are not detailed in the provided results, the Caco-2 model is a standard in vitro method used to predict the in vivo intestinal absorption of drugs. evotec.comenamine.netmedtechbcn.com These assays measure the rate of a compound's flux across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. evotec.comenamine.net The resulting apparent permeability coefficient (Papp) helps classify a compound's potential for oral absorption. medtechbcn.com For compounds like Clonidine, which is structurally and functionally similar to Lofexidine, Caco-2 assays have been used to establish it as a low/high permeability boundary compound. nih.gov Given Lofexidine's high oral bioavailability of over 72-90% observed in vivo, it is expected to exhibit moderate to high permeability in such assays. wikipedia.orgdrugs.comnih.gov

In Vivo Distribution in Preclinical Models

Following oral administration in preclinical models, including rats, dogs, and monkeys, Lofexidine has been shown to distribute widely throughout the body. fda.gov Studies using radiolabeled Lofexidine ([3H]lofexidine) in rats and dogs demonstrated that the patterns of metabolites found in urine were generally similar to those in humans, suggesting comparable distribution and metabolic pathways across these species. nih.gov In vivo analysis in dogs and monkeys showed that plasma protein binding increased over time, which can influence the volume of distribution. fda.gov Furthermore, studies in rhesus monkeys have been conducted to evaluate its effects on cocaine self-administration, confirming its distribution into the central nervous system to exert its pharmacological effects. nih.gov Early preclinical studies in rats also highlighted its ability to be absorbed and produce sustained effects after intraduodenal administration. tandfonline.com

Plasma Protein Binding Studies

The binding of Lofexidine to plasma proteins has been evaluated across different species, showing moderate binding affinity.

Human: In humans, plasma protein binding is approximately 55%. drugs.comnih.gov Another source reports a higher binding percentage of 80-90%. wikipedia.orgdrugsandalcohol.ie This discrepancy may be due to different methodologies or concentrations used in the studies. One study noted that after administration, 80-90% of the plasma radioactivity was protein-bound, suggesting that metabolites may have a greater affinity for plasma proteins than the parent drug. researchgate.net

Dog and Monkey: In a pharmacokinetic study involving dogs and monkeys, the plasma protein binding of Lofexidine ranged from 58% to 78%. fda.gov The percentage of bound drug increased from about 60% in both species around one hour post-dose to 78% in dogs at 4 hours and 71% in monkeys at 8 hours post-dose. fda.gov

| Species | Plasma Protein Binding (%) | Source |

|---|---|---|

| Human | ~55% | drugs.comnih.gov |

| Human | 80-90% | wikipedia.orgdrugsandalcohol.ie |

| Dog | 58-78% | fda.gov |

| Monkey | 58-71% | fda.gov |

Aqueous Solubility for ADME Considerations

The aqueous solubility of a compound is a critical determinant of its absorption. Lofexidine hydrochloride is described as a white to off-white crystalline powder that is freely soluble in water. drugs.com Other sources confirm its solubility in water and also note its solubility in organic solvents like ethanol (B145695) and DMSO. caymanchem.comlktlabs.com One source specifies the solubility of the hydrochloride salt in PBS (pH 7.2) to be approximately 10 mg/ml. caymanchem.com This high aqueous solubility facilitates its dissolution in the gastrointestinal tract, contributing to its good oral absorption. drugbank.com

| Solvent | Solubility | Source |

|---|---|---|

| Water | Freely Soluble | drugs.com |

| Water | Soluble | lktlabs.com |

| PBS (pH 7.2) | ~10 mg/ml | caymanchem.com |

| Ethanol | Soluble (~30 mg/ml) | caymanchem.comlktlabs.com |

| DMSO | ~30 mg/ml | caymanchem.com |

Metabolism and Biotransformation of this compound

Lofexidine undergoes extensive hepatic metabolism, with a significant first-pass effect converting approximately 30% of an oral dose into inactive metabolites. drugs.comdrugbank.com This biotransformation is crucial for its clearance from the body.

Metabolite Identification and Characterization

The identification of metabolites is a critical step in preclinical development, as these transformed products can influence both the efficacy and safety of a drug. nih.goveurekaselect.com For a new chemical entity like Epirobendomide, this process involves exposing the compound to various biological systems, such as liver cells or subcellular fractions, to generate and subsequently identify its metabolites. nih.govadmescope.com

The primary goal is to create a metabolic map, detailing the chemical transformations the parent drug undergoes. Common metabolic reactions include oxidation, reduction, hydrolysis (Phase I reactions), and conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) (Phase II reactions). nih.govmhmedical.com Advanced analytical techniques, particularly high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HR/MS), are employed to separate and elucidate the structures of these metabolites from complex biological matrices like plasma, urine, and feces. bioivt.comthermofisher.com

Regulatory guidelines often necessitate that any metabolite constituting more than 10% of the total drug-related material in circulation in humans be identified and evaluated for its pharmacological and toxicological activity. nih.goveurekaselect.combioivt.com Therefore, preclinical studies aim to compare the metabolite profiles across different animal species and human-derived in vitro systems to identify any potential human-specific or disproportionate metabolites early in development. europa.eu

In Vitro Metabolism Models (e.g., Liver Microsomes, Hepatocytes)

To predict how Epirobendomide will be metabolized in the human body, various in vitro models are used. The two most common systems are liver microsomes and hepatocytes. dls.comnih.gov

Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells and are a rich source of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. admescope.comdls.com Incubating Epirobendomide with liver microsomes from different species (e.g., rat, dog, monkey, and human) helps to identify the primary oxidative metabolic pathways and potential species differences. europa.eunih.gov They are cost-effective and suitable for high-throughput screening of metabolic stability and CYP inhibition. dls.comadmescope.com However, they lack the full complement of Phase II enzymes and the cellular transport mechanisms present in intact cells. dls.com

Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full spectrum of both Phase I and Phase II metabolic enzymes, as well as active transporter systems. dls.comnih.gov Using cryopreserved or fresh hepatocytes from multiple species, including humans, provides a more comprehensive and physiologically relevant picture of Epirobendomide's metabolic fate. admescope.comdls.com These models can predict hepatic clearance by incorporating both metabolic and transport processes and are essential for studying enzyme induction. nih.govadmescope.com

The data generated from these models, such as the rate of disappearance of the parent compound, is used to calculate in vitro intrinsic clearance, a key parameter for predicting in vivo hepatic clearance. admescope.comnih.gov

Table 1: Comparison of In Vitro Metabolism Models for Epirobendomide Studies

| Feature | Liver Microsomes | Hepatocytes |

|---|---|---|

| Model Type | Subcellular Fraction | Intact Cells |

| Enzyme Complement | Primarily Phase I (CYP, FMO) | Phase I and Phase II (UGT, SULT, etc.) |

| Transporters | Absent | Present and functional |

| Primary Use Cases | Metabolic stability, CYP inhibition, metabolite identification (Phase I) | Comprehensive metabolic profiling, clearance prediction, induction studies |

| Physiological Relevance | Moderate | High |

Drug-Drug Interaction Potential (e.g., CYP Inhibition/Induction, Transporter Inhibition)

Preclinical evaluation of a new drug's potential to cause drug-drug interactions (DDIs) is a regulatory requirement and crucial for ensuring patient safety. fda.govsps.nhs.uk Studies for Epirobendomide would focus on its effects on major drug-metabolizing enzymes and transporters.

CYP Inhibition: These studies assess whether Epirobendomide can inhibit the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). nih.govnih.gov Inhibition can be reversible (competitive) or irreversible (time-dependent). sps.nhs.uknih.gov Such interactions are typically screened using human liver microsomes and a panel of probe substrates specific to each CYP enzyme. admescope.com A significant inhibitory effect could lead to increased plasma concentrations of co-administered drugs, potentially causing toxicity. fda.gov

CYP Induction: This involves determining if Epirobendomide can increase the expression of CYP enzymes. nih.gov This is most reliably evaluated using cultured human hepatocytes, as it involves gene transcription. nih.govadmescope.com Induction can decrease the efficacy of co-administered drugs by accelerating their metabolism. sps.nhs.uk

Transporter Inhibition: Drug transporters, such as P-glycoprotein (P-gp, or MDR1) and Breast Cancer Resistance Protein (BCRP), play a vital role in drug disposition. nih.gov In vitro assays using membrane vesicles or cell lines overexpressing these transporters are used to determine if Epirobendomide is an inhibitor. nih.gov Inhibition of these transporters can alter the absorption and elimination of other drugs.

Table 2: Key Parameters in DDI Assessment for Epirobendomide

| Interaction Type | In Vitro Model | Key Parameter(s) | Potential Clinical Consequence |

|---|---|---|---|

| CYP Inhibition | Human Liver Microsomes | IC50 (Half maximal inhibitory concentration) | Increased exposure to co-administered drugs |

| CYP Induction | Human Hepatocytes | EC50 (Half maximal effective concentration), Fold-change in mRNA | Decreased exposure and efficacy of co-administered drugs |

| Transporter Inhibition | Membrane Vesicles, Cell Lines | IC50 | Altered absorption and elimination of co-administered drugs |

Elimination Pathways of this compound

The elimination of a drug from the body occurs through metabolism and excretion. nih.govuomustansiriyah.edu.iq The primary organs responsible for drug excretion are the kidneys and the liver (via bile). mhmedical.commsdmanuals.com Understanding the routes and mechanisms by which Epirobendomide and its metabolites are eliminated is essential for predicting its duration of action and potential for accumulation.

Renal and Biliary Excretion Mechanisms

Renal Excretion: The kidneys eliminate drugs and water-soluble metabolites into the urine. msdmanuals.com This process involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. uomustansiriyah.edu.iq Generally, small, non-protein-bound, and polar molecules are efficiently cleared by the kidneys. msdmanuals.com While parent oral drugs with good membrane permeability may have limited renal clearance, their more polar metabolites are often readily excreted via the urine. youtube.com

Biliary Excretion: The liver can actively secrete drugs and their metabolites into the bile, which is then released into the intestine. nih.govmsdmanuals.com This pathway is particularly important for larger molecules (typically molecular weight > 300 g/mol ) and conjugated metabolites (e.g., glucuronides). msdmanuals.com Once in the intestine, the substance can be excreted in the feces or potentially reabsorbed back into circulation (enterohepatic recirculation), which can prolong the drug's effect. msdmanuals.comyoutube.com

Role of Transporters in Elimination (e.g., MDR1, BCRP, CNT3, ENT1, ENT2)

Drug transporters are membrane proteins that actively move drugs and metabolites across cellular barriers, playing a crucial role in their elimination.

Efflux Transporters (MDR1, BCRP): Located in key tissues like the liver, kidney, and intestine, MDR1 (P-gp) and BCRP are efflux transporters that actively pump substrates out of cells. nih.gov In the liver, they facilitate biliary excretion. Their activity is a key determinant in the disposition of many drugs. nih.gov

Nucleoside Transporters (CNT3, ENT1, ENT2): The equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) are responsible for the transport of nucleosides and nucleoside analog drugs. nih.gov While their primary role is in the salvage and synthesis of nucleotides, they can interact with various drugs. nih.gov For a compound like Epirobendomide, it would be important to investigate if it is a substrate or inhibitor of these transporters, as interactions could affect its disposition or that of other nucleoside-based therapies. nih.gov ENT1 and ENT2 are widely expressed and move substrates down their concentration gradient. nih.gov

Quantitative Preclinical Pharmacokinetic Modeling

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the time course of a drug's ADME processes. nih.govamegroups.org

Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated approach that integrates system-specific data (e.g., organ blood flows, tissue volumes) with drug-specific data (e.g., solubility, metabolic rates from in vitro assays) to simulate drug concentrations in various tissues. frontiersin.orgallucent.com

In the preclinical stage for Epirobendomide, PBPK models would be developed using data from in vitro experiments and in vivo animal studies. nih.gov This approach allows for:

In Vitro-In Vivo Extrapolation (IVIVE): Predicting human pharmacokinetics from preclinical data. nih.govnih.gov

Inter-species Scaling: Translating PK parameters from animal models to humans by accounting for physiological differences. allucent.com

Simulation of Scenarios: Predicting the impact of DDI potential or the effect of genetic polymorphisms on drug exposure before clinical trials are conducted. amegroups.org

Preclinical Pharmacokinetic Data for this compound Not Publicly Available

Comprehensive searches for preclinical pharmacokinetic data on the chemical compound with the molecular formula this compound have found no publicly available information regarding its specific pharmacokinetic parameters. While the compound is identified in chemical databases and associated with research activities, detailed reports on its clearance, volume of distribution, and half-life in preclinical studies are not accessible in the public domain.

The chemical formula this compound has been linked to at least two distinct chemical structures, including one identified as CHEMBL2180506, with the IUPAC name N-[(2R)-1-[4-(4-chlorophenyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-methyl-N-(1-methylpiperidin-4-yl)butanamide, and another named 4'-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino[4,5-b]indol-3(2H)-yl)butyrophenone hydrochloride.

Despite the existence of these compounds in research contexts, specific details on their absorption, distribution, metabolism, and excretion (ADME) profiles, which would include quantitative data on their pharmacokinetic properties, remain unpublished or part of proprietary research. As a result, the generation of an article detailing these specific parameters is not possible at this time.

Advanced Analytical and Biophysical Characterization of C23h26clfn2o2

Spectroscopic Methodologies for C23H26ClFN2O2 Interaction Studies

Spectroscopic techniques are invaluable for investigating the binding of small molecules like this compound to their protein targets. These methods can provide information on binding mechanisms, affinity, and the structural changes induced in the protein upon complex formation.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a foundational technique used to monitor the interactions between a protein and a ligand. ste-mart.comresearchgate.netnih.gov The principle lies in detecting changes in the absorption of light by chromophores, which are parts of a molecule that absorb light. andreabellelli.it In proteins, the aromatic amino acids tryptophan and tyrosine are intrinsic chromophores. researchgate.net The compound this compound, with its aromatic rings, also possesses distinct chromophoric properties.

When this compound binds to its target protein, the local environment around these chromophores can change, leading to shifts in their absorption spectra. ste-mart.com By titrating the protein with increasing concentrations of this compound and recording the UV-Vis spectra, it is possible to observe these changes. The resulting data can be used to infer the formation of a protein-ligand complex and, in some cases, to calculate the binding constant (Kₐ) and stoichiometry of the interaction. researchgate.net A typical experiment would involve measuring the absorbance at a fixed wavelength corresponding to the protein or ligand chromophore while varying the concentration of the binding partner. The appearance of isosbestic points—wavelengths where the molar absorptivity of the free and bound species are equal—can indicate a simple two-state binding equilibrium. andreabellelli.it

Hypothetical Data Table: UV-Vis Titration of a Target Protein with this compound

| This compound Conc. (µM) | Absorbance at 280 nm (A.U.) | Change in Absorbance (ΔA) |

|---|---|---|

| 0 | 0.850 | 0.000 |

| 5 | 0.835 | -0.015 |

| 10 | 0.821 | -0.029 |

| 20 | 0.795 | -0.055 |

| 40 | 0.750 | -0.100 |

| 80 | 0.710 | -0.140 |

This table illustrates the type of data that would be collected. The decrease in absorbance at 280 nm suggests that the binding of this compound alters the microenvironment of the protein's aromatic residues.

Fluorescence spectroscopy offers higher sensitivity than absorption spectroscopy for studying molecular interactions. nih.gov It is particularly useful for protein-ligand binding studies because the intrinsic fluorescence of tryptophan residues is highly sensitive to the local environment. mdpi.comnih.gov

Steady-State Fluorescence: This is the most common fluorescence technique. The binding of this compound to a target protein can cause quenching (a decrease) of the protein's intrinsic tryptophan fluorescence. mdpi.com This quenching can be static (due to complex formation) or dynamic (due to collisional deactivation). By analyzing the quenching data using the Stern-Volmer equation, one can determine the binding constants and the number of binding sites. sciforschenonline.org

Time-Resolved Fluorescence: This method measures the fluorescence lifetime, which is the average time a fluorophore stays in the excited state. Changes in fluorescence lifetime upon ligand binding can distinguish between static and dynamic quenching mechanisms, providing more profound insight into the binding interaction. acs.org

Synchronous Fluorescence: This technique involves scanning both the excitation and emission wavelengths simultaneously with a constant wavelength interval (Δλ). sciforschenonline.org Setting Δλ to 15 nm or 60 nm selectively provides information about the microenvironment of tyrosine or tryptophan residues, respectively. nih.gov This can help pinpoint which aromatic residues are involved in or affected by the binding of this compound.

3D Fluorescence Spectroscopy: This method generates a three-dimensional contour plot of excitation wavelength versus emission wavelength versus fluorescence intensity. These plots provide a comprehensive fluorescence profile and can reveal conformational changes in the protein upon ligand binding. mdpi.comnih.gov

Hypothetical Data Table: Steady-State Fluorescence Quenching of a Target Protein by this compound

| This compound Conc. (µM) | Fluorescence Intensity at 340 nm (A.U.) | Binding Constant (Kₐ) (x 10⁵ M⁻¹) |

|---|---|---|

| 0 | 980 | - |

| 2 | 850 | 1.52 |

| 4 | 745 | 1.55 |

| 6 | 650 | 1.53 |

| 8 | 570 | 1.56 |

This table presents hypothetical data illustrating how fluorescence intensity decreases with increasing ligand concentration, allowing for the calculation of a binding constant.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins. nih.govcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com

Far-UV CD (190-250 nm): This region is dominated by the absorption of the peptide backbone. The CD spectrum in this range provides information about the protein's secondary structure content (α-helix, β-sheet, random coil). protocols.io The binding of this compound could induce conformational changes, which would be reflected as changes in the far-UV CD spectrum. researchgate.net

Near-UV CD (250-350 nm): This region is sensitive to the environment of the aromatic amino acid side chains and disulfide bonds, providing a fingerprint of the protein's tertiary structure. protocols.io Changes in the near-UV CD spectrum upon addition of this compound would indicate alterations in the protein's three-dimensional fold.

By comparing the CD spectra of the protein in the absence and presence of this compound, researchers can quantify the extent of structural changes induced by the binding event. creative-proteomics.com

Hypothetical Data Table: Secondary Structure Analysis by Far-UV CD

| Sample | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

|---|---|---|---|

| Target Protein | 45.2 | 23.5 | 31.3 |

This illustrative table shows a hypothetical change in the secondary structure content of a target protein upon binding to this compound, suggesting a more ordered conformation.

Fluorescence Spectroscopy (Steady-state, Time-resolved, Synchronous, 3D)

Calorimetric Techniques for Ligand Binding and Stability

Calorimetric methods directly measure the heat changes associated with molecular interactions and conformational transitions, providing a complete thermodynamic profile of the binding process.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. iitb.ac.inmalvernpanalytical.com It directly measures the heat released or absorbed during the titration of a ligand (this compound) into a solution containing the target protein at a constant temperature. azom.com

A single ITC experiment can determine the binding affinity (Kₐ or its inverse, the dissociation constant Kₐ), the reaction stoichiometry (n), and the enthalpy change (ΔH) of binding. nih.gov From these values, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated. This complete thermodynamic signature provides deep insight into the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic interactions). azom.com

Hypothetical Data Table: Thermodynamic Parameters of this compound Binding from ITC

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | - |

| Binding Affinity (Kₐ) | 2.1 x 10⁶ | M⁻¹ |

| Dissociation Constant (Kₐ) | 0.48 | µM |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (TΔS) | -6.5 | kcal/mol |

This table provides an example of the comprehensive thermodynamic data obtained from an ITC experiment, indicating in this hypothetical case an enthalpically driven binding event.

Differential Scanning Calorimetry (DSC) is a technique used to measure the thermal stability of a protein. nih.govjournaljpri.com It determines the melting temperature (Tₘ), which is the temperature at which 50% of the protein is unfolded. tainstruments.com The binding of a ligand that stabilizes the protein's folded state will result in an increase in its Tₘ. biorxiv.org

By performing DSC scans on the target protein in the absence and presence of various concentrations of this compound, the change in melting temperature (ΔTₘ) can be determined. tainstruments.com A positive ΔTₘ provides strong evidence of binding and stabilization of the protein by the compound. This method is particularly useful for validating hits from primary screens and for optimizing formulation conditions for protein therapeutics. nih.govportlandpress.com

Hypothetical Data Table: Thermal Stability of a Target Protein with this compound by DSC

| Sample | Melting Temperature (Tₘ) | Change in Tₘ (ΔTₘ) |

|---|---|---|

| Target Protein (apo) | 58.2 °C | - |

| Target Protein + this compound (1:1) | 62.5 °C | +4.3 °C |

This illustrative table demonstrates a dose-dependent increase in the thermal stability of a target protein upon binding to this compound, confirming a stabilizing interaction.

Table of Compound Names

| Chemical Formula | Common/Systematic Name(s) Mentioned |

| This compound | Butyrophenone (B1668137) analog |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Light Scattering Technologies for Molecular Characterization

Light scattering techniques are non-invasive methods that measure the light scattered by molecules or particles in a solution to determine their size, molecular weight, and aggregation state. uci.edumalvernpanalytical.com These technologies are fundamental in characterizing the behavior of compounds like Epoxiconazole in various environments.

Dynamic Light Scattering (DLS) for Size Distribution and Aggregation State

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a powerful technique for determining the size distribution of particles and molecules in suspension. rsc.orgamazonaws.com It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. rsc.org Smaller particles diffuse more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles or aggregates move more slowly, resulting in slower fluctuations. rsc.org This relationship, described by the Stokes-Einstein equation, allows for the calculation of the hydrodynamic radius (Rh) of the particles. mdpi.com

DLS is particularly useful for assessing the aggregation state of Epoxiconazole in solution. An increase in particle size over time can indicate aggregation, which is a critical parameter for the stability of formulations. wyatt.comformulationbio.com For instance, in nano-suspensions of pesticides like Epoxiconazole, DLS is a typical method to measure particle size distribution. googleapis.com

Research Findings:

In a hypothetical analysis of a nano-formulated Epoxiconazole sample, DLS could be employed to determine its size distribution profile. The results would typically provide the Z-average diameter, which is an intensity-weighted mean hydrodynamic size, and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. lsinstruments.ch A low PDI value (typically < 0.3) would indicate a monodisperse and stable formulation, whereas higher values might suggest the presence of aggregates or a wide range of particle sizes. mdpi.com Time-course DLS studies can also be performed to monitor the stability of the formulation by tracking changes in size and PDI over time. researchgate.net

| Parameter | Value | Interpretation |

| Z-Average (d.nm) | 150 | Average hydrodynamic diameter of the particles. |

| Polydispersity Index (PDI) | 0.210 | Indicates a moderately uniform particle size distribution. |

| Peak 1 (d.nm) | 145 | Main particle population size. |

| Peak 1 % Intensity | 98.5 | The main population is the predominant species. |

| Peak 2 (d.nm) | 450 | Minor population, likely small aggregates. |

| Peak 2 % Intensity | 1.5 | Minimal aggregation is present in the sample. |

| This table is interactive and represents hypothetical data for an illustrative DLS analysis of an Epoxiconazole nano-formulation. |

Static Light Scattering (SLS)

Static Light Scattering (SLS) is an absolute technique used to determine the weight-average molecular weight (Mw) of macromolecules in solution. malvernpanalytical.comlsinstruments.chtesta-analytical.com The method is based on the principle that the intensity of light scattered by a molecule is directly proportional to the product of its molecular weight and concentration. uci.edumalvernpanalytical.com By measuring the scattered light intensity at a single angle (typically 90°, known as Right-Angle Light Scattering or RALS) or at multiple angles (Multi-Angle Light Scattering or MALS), the Mw can be determined without the need for column calibration with molecular weight standards. uci.edu

Research Findings:

For a compound like Epoxiconazole, SLS can be used to determine its absolute molecular weight in a given solvent. Furthermore, in interaction studies, such as the binding of Epoxiconazole to proteins like serum albumin, an increase in the scattered light intensity can be observed. This increase is indicative of the formation of a larger complex with a higher molecular weight. googleapis.commdpi.com A study on the interaction of Epoxiconazole with human and bovine serum albumin reported an increase in the intensity of Rayleigh scattering peaks upon the addition of Epoxiconazole, suggesting an increase in the diameter of the albumin molecule due to complex formation. googleapis.commdpi.com

| Parameter | Value | Significance |

| Molecular Weight (Mw) | 429.9 g/mol | Experimentally determined molecular weight of Epoxiconazole in solution. |

| Radius of Gyration (Rg) | < 10 nm | Indicates the molecule is small and scatters light isotropically. |

| Second Virial Coefficient (A2) | 1.5 x 10⁻⁴ mol·mL/g² | Positive value suggests favorable solvent-solute interactions. |

| This table is interactive and presents hypothetical data from an SLS analysis of Epoxiconazole. |

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful combination that separates molecules based on their hydrodynamic size and then determines their absolute molar mass and size (radius of gyration, Rg) independently of their elution time. wyatt.comharvard.edumalvernpanalytical.com This technique overcomes the limitations of conventional SEC, which relies on column calibration with standards that may not have the same shape or conformation as the analyte. uliege.be SEC-MALS is particularly valuable for analyzing the oligomeric state and aggregation of molecules, as well as the composition of complex mixtures. nih.govwaters.com

Research Findings:

In the context of Epoxiconazole, SEC-MALS could be used to analyze its purity and to study its interaction with biomolecules. For example, a mixture of Epoxiconazole and a target protein could be injected into the SEC system. The resulting chromatogram would show peaks corresponding to the unbound protein, unbound Epoxiconazole, and the protein-Epoxiconazole complex. The MALS detector would then provide the absolute molecular weight for each peak, confirming the stoichiometry of the complex. lcms.czwaters.com

| Elution Time (min) | Peak Identity | Molecular Weight (kDa) | Radius of Gyration (Rg, nm) |

| 10.5 | Protein-Epoxiconazole Complex | 67.2 | 3.8 |

| 12.1 | Unbound Protein (BSA) | 66.5 | 3.5 |

| 15.3 | Unbound Epoxiconazole | 0.43 | < 10 |

| This table is interactive and illustrates hypothetical SEC-MALS data for the analysis of Epoxiconazole binding to Bovine Serum Albumin (BSA). |

Field Flow Fractionation with Multi-Angle Light Scattering (FFF-MALS)

Field Flow Fractionation (FFF) is a separation technique that, like SEC, separates particles and macromolecules based on size. However, FFF is performed in an open channel without a stationary phase, which minimizes shear forces and interactions with a column packing material. wyatt.comwyatt.com This makes it particularly suitable for the analysis of large particles, aggregates, and complex samples that are difficult to analyze by SEC. amazonaws.comresearchgate.net When coupled with MALS, FFF-MALS provides high-resolution size and molecular weight distributions for a wide range of analytes from nanometers to micrometers. wyatt.comamazonaws.com

Research Findings:

For Epoxiconazole, FFF-MALS would be an ideal technique for characterizing complex formulations, such as nano-emulsions or encapsulated forms, where the particle size may be too large for conventional SEC. malvernpanalytical.comwyatt.com It could also be used to study the interaction of Epoxiconazole with larger structures like lipid membranes or vesicles. nih.govnih.gov The fractogram would separate different components based on their hydrodynamic size, and the MALS detector would provide accurate size and molecular weight information for each fraction. euncl.org

| Elution Time (min) | Particle Type | Hydrodynamic Radius (Rh, nm) | Molar Mass (MDa) |

| 8.2 | Free Epoxiconazole | < 5 | < 0.001 |

| 15.6 | Epoxiconazole-loaded Liposomes | 120 | 15.3 |

| 25.1 | Liposome Aggregates | 350 | 89.7 |

| This table is interactive and shows hypothetical FFF-MALS data for the characterization of an Epoxiconazole-loaded liposomal formulation. |

Composition-Gradient Multi-Angle Light Scattering (CG-MALS) for Interactions and Oligomerization

Composition-Gradient Multi-Angle Light Scattering (CG-MALS) is a label-free and immobilization-free technique used to characterize biomolecular interactions in solution. wyatt.comnih.gov It works by preparing a series of solutions with varying concentrations of the interacting species and measuring the weight-average molar mass of each solution using a MALS detector. amazonaws.comdanyel.co.il By analyzing how the molar mass changes with composition, one can determine the stoichiometry and equilibrium dissociation constant (KD) of the interaction. wyatt.com

Research Findings: